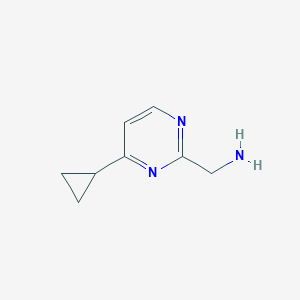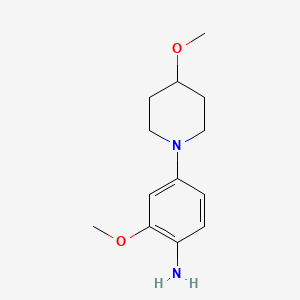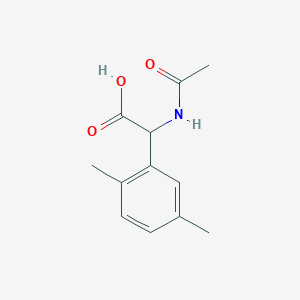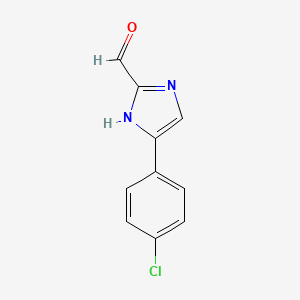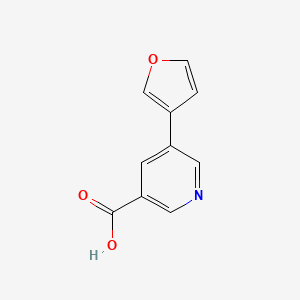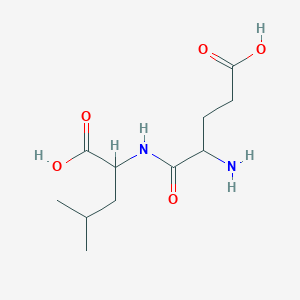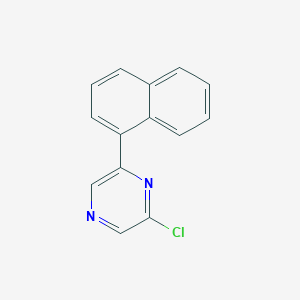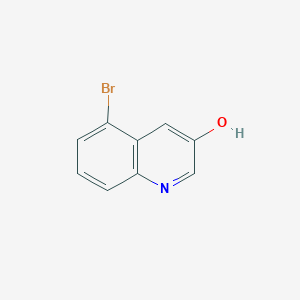
5-Bromoquinolin-3-ol
Overview
Description
5-Bromoquinolin-3-ol is a chemical compound with the CAS Number: 1123738-15-7 . It has a molecular weight of 224.06 and a linear formula of C9H6BrNO .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromoquinolin-3-ol consists of a benzene ring fused with a pyridine moiety . This characteristic double-ring structure is common in quinoline compounds .Chemical Reactions Analysis
Quinoline compounds have been reported to undergo a variety of chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis
5-Bromoquinolin-3-ol is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved papers.Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
- Corrosion Inhibitors for Steel : A study focused on synthesizing new heterocyclic compounds based on 8-hydroxyquinoline derivatives, such as 5-((2-bromoethoxy)methyl)quinolin-8-ol, showing excellent anticorrosion activity for mild steel in acidic environments. These compounds demonstrated high efficiency as mixed-type inhibitors, with adsorption following the Langmuir isotherm, indicating potential applications in corrosion protection technologies (Rbaa et al., 2020).
Antimicrobial and Anticancer Activities
- Antibacterial Activities : Research on the facile synthesis of functionalized phenoxy quinolines, including 6-Bromoquinolin-4-ol derivatives, revealed significant antibacterial activity against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of bromoquinolinol derivatives in developing new antibacterial agents (Arshad et al., 2022).
Corrosion Inhibition for Metals
- Corrosion Inhibition Studies : Novel 8-hydroxyquinoline derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic corrosion. These studies demonstrate the derivatives' effectiveness in protecting metals, with implications for their application in industrial settings to enhance the longevity and durability of metal components (Rbaa et al., 2018).
Material Science Applications
- Anti-corrosion Performance : Further research into 8-hydroxyquinoline derivatives for mild steel in acidic medium demonstrated their high anti-corrosion potency through gravimetric, electrochemical, DFT, and molecular dynamics simulation investigations. These compounds offer promising solutions for protecting metals against corrosion, highlighting the material science application of quinoline derivatives (Douche et al., 2020).
Anticancer and Antimicrobial Potential
- Anticancer and Antimicrobial Evaluation : The synthesis of new quinoline derivatives, including 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, showed potent antibacterial and antifungal activities, indicating their potential as lead compounds in developing new antimicrobial and anticancer agents (Krishna, 2018).
Future Directions
Quinoline compounds, including 5-Bromoquinolin-3-ol, have potential for various applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
properties
IUPAC Name |
5-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIBVPSBIRPADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734926 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-3-ol | |
CAS RN |
1261733-77-0 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




